Cas no 64729-05-1 (5-Bromo-4-nitrothiophene-2-sulfonyl Chloride)

5-Bromo-4-nitrothiophene-2-sulfonyl Chloride 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride
- C4HBrClNO4S2
- 5-Bromo-4-nitrothiophene-2-sulfonyl chloride
- PCA72905
- 2-Thiophenesulfonyl chloride, 5-bromo-4-nitro-
- EN300-75541
- DTXCID70663126
- 64729-05-1
- 875-523-8
- 5-Bromo-4-nitrothiophene-2-sulfonylchloride
- DTXSID70712380
- AKOS026726532
-
- インチ: InChI=1S/C4HBrClNO4S2/c5-4-2(7(8)9)1-3(12-4)13(6,10)11/h1H
- InChIKey: AEGCICFRYFEARP-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 304.82189Da
- どういたいしつりょう: 304.82189Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 309
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
5-Bromo-4-nitrothiophene-2-sulfonyl Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75541-0.5g |
5-bromo-4-nitrothiophene-2-sulfonyl chloride |
64729-05-1 | 95% | 0.5g |
$480.0 | 2023-02-12 | |
TRC | B707168-100mg |
5-Bromo-4-nitrothiophene-2-sulfonyl Chloride |
64729-05-1 | 100mg |
$ 250.00 | 2022-06-06 | ||
Enamine | EN300-75541-1.0g |
5-bromo-4-nitrothiophene-2-sulfonyl chloride |
64729-05-1 | 95% | 1.0g |
$614.0 | 2023-02-12 | |
Enamine | EN300-75541-2.5g |
5-bromo-4-nitrothiophene-2-sulfonyl chloride |
64729-05-1 | 95% | 2.5g |
$1202.0 | 2023-02-12 | |
Enamine | EN300-75541-5.0g |
5-bromo-4-nitrothiophene-2-sulfonyl chloride |
64729-05-1 | 95% | 5.0g |
$1779.0 | 2023-02-12 | |
Enamine | EN300-75541-0.1g |
5-bromo-4-nitrothiophene-2-sulfonyl chloride |
64729-05-1 | 95% | 0.1g |
$202.0 | 2023-02-12 | |
1PlusChem | 1P01AI7O-5g |
2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |
64729-05-1 | 95% | 5g |
$2261.00 | 2024-04-22 | |
Aaron | AR01AIG0-500mg |
2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |
64729-05-1 | 95% | 500mg |
$685.00 | 2025-02-09 | |
Aaron | AR01AIG0-5g |
2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |
64729-05-1 | 95% | 5g |
$2472.00 | 2023-12-14 | |
1PlusChem | 1P01AI7O-2.5g |
2-Thiophenesulfonyl chloride, 5-bromo-4-nitro- |
64729-05-1 | 95% | 2.5g |
$1548.00 | 2024-04-22 |
5-Bromo-4-nitrothiophene-2-sulfonyl Chloride 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
5-Bromo-4-nitrothiophene-2-sulfonyl Chlorideに関する追加情報
Comprehensive Overview of 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride (CAS No. 64729-05-1)
5-Bromo-4-nitrothiophene-2-sulfonyl Chloride (CAS No. 64729-05-1) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a thiophene ring substituted with bromo, nitro, and sulfonyl chloride functional groups, makes it a versatile intermediate for synthesizing complex molecules. Researchers often search for "5-Bromo-4-nitrothiophene-2-sulfonyl Chloride uses" or "CAS 64729-05-1 applications" due to its growing relevance in drug discovery and material science.
The compound's sulfonyl chloride group is particularly valuable for forming sulfonamides, a class of compounds with broad biological activity. Recent trends in organic chemistry highlight the demand for "efficient sulfonylation reagents," positioning 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride as a key player. Its bromo and nitro substituents further enable cross-coupling reactions, aligning with the surge in interest around "Pd-catalyzed thiophene derivatives" and "nitroaromatic building blocks."
In the context of sustainability, questions like "green synthesis of thiophene derivatives" or "eco-friendly nitro compound alternatives" are gaining traction. While 64729-05-1 itself is a synthetic intermediate, its role in developing biodegradable polymers or energy-efficient catalysts is under exploration. The compound's stability under controlled conditions also makes it a subject for "safe handling of sulfonyl chlorides" discussions in industrial forums.
Analytical methods for 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride often involve HPLC and NMR, addressing common queries like "CAS 64729-05-1 purity analysis." Its spectral data (e.g., 1H NMR peaks near 8.2 ppm for the nitro-thiophene proton) are frequently referenced in patent literature. The compound’s compatibility with microwave-assisted synthesis—a hot topic in "accelerated organic reactions"—further enhances its appeal for high-throughput screening.
Emerging applications in OLED materials and conductive polymers have spurred searches for "thiophene-based electronic materials." The bromo moiety in 64729-05-1 allows precise functionalization, critical for tuning optoelectronic properties. This aligns with industry demands for "small-molecule semiconductors" and "organic photovoltaics," where nitro-thiophenes act as electron-accepting units.
Regulatory compliance remains a focus, with users seeking "CAS 64729-05-1 safety data" or "REACH certification for sulfonyl chlorides." Proper storage recommendations (e.g., anhydrous conditions at -20°C) and compatibility charts are essential for laboratories prioritizing "chemical storage best practices." The compound’s MSDS details, excluding hazardous classifications per guidelines, are often curated in specialized databases.
In summary, 5-Bromo-4-nitrothiophene-2-sulfonyl Chloride bridges multiple scientific domains—from medicinal chemistry to advanced materials. Its adaptability to modern synthetic challenges (e.g., "C–H functionalization of thiophenes") ensures sustained relevance. As research pivots toward "multifunctional heterocycles," this compound’s role is poised to expand, supported by rigorous studies and innovative methodologies.
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